molecular formula C15H21N B14623467 2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine CAS No. 58712-02-0

2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine

Cat. No.: B14623467
CAS No.: 58712-02-0
M. Wt: 215.33 g/mol
InChI Key: FBTFELJNSHJMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-methyl group and a 2-phenylprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylprop-1-en-1-yl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-AP-237: A structurally similar compound with opioid-like activity.

    AP-237 (Bucinnazine): Another piperidine derivative with analgesic properties.

    AP-238: A related compound with potential therapeutic applications.

Uniqueness

2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential pharmacological activity make it a valuable compound in research and industry .

Properties

CAS No.

58712-02-0

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-methyl-1-(2-phenylprop-1-enyl)piperidine

InChI

InChI=1S/C15H21N/c1-13(15-9-4-3-5-10-15)12-16-11-7-6-8-14(16)2/h3-5,9-10,12,14H,6-8,11H2,1-2H3

InChI Key

FBTFELJNSHJMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C=C(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.